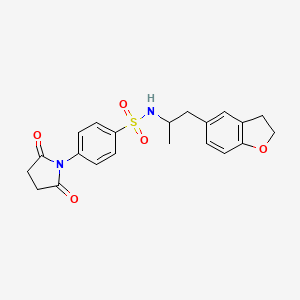
3-(1-(3-(邻甲苯基)丙酰基)氮杂环丁烷-3-基)咪唑烷-2,4-二酮
货号:
B2472583
CAS 编号:
2034432-96-5
分子量:
301.346
InChI 键:
FORITGGPRIPONA-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains azetidine and imidazolidine-2,4-dione rings . Azetidines are four-membered cyclic amines , and imidazolidine-2,4-diones, also known as hydantoins, contain an active urea moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, azetidin-2-one derivatives can be synthesized using various methods . For example, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of azetidine and imidazolidine-2,4-dione rings . Spirocyclic compounds, which have two rings sharing the same atom, are characterized by their rigidity, which can decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .科学研究应用
- 氮杂环丁烷衍生物已被研究作为潜在的抗癌剂。 研究人员探索它们对肿瘤细胞生长、凋亡和转移抑制的影响 .
- 含氮杂环丁烷的分子通常表现出抗炎活性。 评估该化合物调节炎症通路(如 NF-κB 或 COX-2)的能力 .
- 评估该化合物是否具有抗氧化特性。 抗氧化剂在保护细胞免受氧化应激和预防疾病方面起着至关重要的作用 .
- 探索该化合物对细菌、真菌和病毒的抗菌活性。 氮杂环丁烷衍生物已被研究作为潜在的抗生素和抗病毒剂 .
- 调查该化合物是否会影响代谢途径。 噻唑烷二酮(如咪唑烷-2,4-二酮部分)以其抗糖尿病特性而闻名.
- 氮杂环丁烷衍生物可能具有神经保护作用。 评估它们预防神经退行性变、增强神经元存活或调节神经递质系统的能力 .
抗癌活性
抗炎特性
抗氧化作用
抗菌应用
代谢紊乱
神经保护潜力
属性
IUPAC Name |
3-[1-[3-(2-methylphenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-4-2-3-5-12(11)6-7-14(20)18-9-13(10-18)19-15(21)8-17-16(19)22/h2-5,13H,6-10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORITGGPRIPONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-o...
Cat. No.: B2472500
CAS No.: 882747-47-9
Cyclohexylhydrazine dihydrochloride
Cat. No.: B2472502
CAS No.: 24214-73-1; 30929-57-8; 936338-86-2
2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydroch...
Cat. No.: B2472503
CAS No.: 1227465-73-7; 1269054-82-1
N-(4-methoxyphenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrro...
Cat. No.: B2472504
CAS No.: 899942-52-0
![3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2472500.png)

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/no-structure.png)
![N-(4-methoxyphenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2472504.png)

![3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2472508.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2472509.png)
![4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472510.png)
![2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine](/img/structure/B2472513.png)
![3-Cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2472514.png)
![5-(2-oxoimidazolidine-1-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2472515.png)
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2472519.png)
![11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2472522.png)

